1-Palmitoylglycerone 3-phosphate
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Overview
Description
1-Palmitoylglycerone 3-phosphate (PGP) is a phospholipid that plays a crucial role in lipid metabolism. It is synthesized in the body through a series of enzymatic reactions involving glycerol-3-phosphate acyltransferase and acylglycerol-3-phosphate acyltransferase. PGP has been found to have several biochemical and physiological effects in the body, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Enzymatic Specificity and Lipid Synthesis
1-Palmitoylglycerone 3-phosphate is involved in lipid synthesis, particularly in the formation of glycerophospholipids. The enzyme 1-acylglycerol 3-phosphate acyltransferase, which is responsible for acylating glycerol 3-phosphate, shows specificity towards various fatty acids, including palmitic acid. This process is a crucial part of phospholipid synthesis in organisms like Escherichia coli and is essential for maintaining cellular membrane integrity and function (Rock, Goelz, & Cronan, 1981).
Role in Plant Physiology
In plant physiology, enzymes like glycerol-3-phosphate acyltransferase in chloroplasts have been observed to utilize acyl-(acyl-carrier protein), which includes compounds like 1-Palmitoylglycerone 3-phosphate, for glycerol 3-phosphate acylation. This process is significant for the synthesis of phosphatidic acid, a key component in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Metabolic Regulation
1-Palmitoylglycerone 3-phosphate plays a role in metabolic regulation. For example, in adipocytes, enzymes like mitochondrial GPAT1, which acylates glycerol-3-phosphate, are modulated by insulin, indicating a connection between this metabolic pathway and insulin signaling (Bronnikov, Aboulaich, Vener, & Strålfors, 2008).
Membrane Biogenesis and Function
1-Palmitoylglycerone 3-phosphate is also implicated in membrane biogenesis. For example, in Escherichia coli, the specific acylation of glycerol 3-phosphate to monoacylglycerol 3-phosphate, where palmitic acid is esterified, is crucial for maintaining the structure and function of bacterial membranes (Ray, Cronan, Mavis, & Vagelos, 1970).
Role in Fatty Acid Metabolism
The acyltransferases that interact with 1-Palmitoylglycerone 3-phosphate show a preference for certain fatty acids, indicating a selective role in fatty acid metabolism. For instance, in oil palm tissues, glycerol 3-phosphate acyltransferase exhibited a preference for palmitate, reflecting its importance in palm oil production (Manaf & Harwood, 2000).
Cellular Adaptation and Mutagenesis
In studies involving mutagenesis, such as in Escherichia coli, cells deficient in 1-acyl-sn-glycerol-3-phosphate acyltransferase, which utilizes 1-Palmitoylglycerone 3-phosphate, demonstrated alterations in glycerophospholipid content, indicating its importance in cellular adaptation and membrane composition (Coleman, 1990).
properties
CAS RN |
17378-38-0 |
---|---|
Product Name |
1-Palmitoylglycerone 3-phosphate |
Molecular Formula |
C19H37O7P |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2-oxo-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24) |
InChI Key |
MLWXSIMRTQAWHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Other CAS RN |
17378-38-0 |
synonyms |
hexadecanoyl dihydroxyacetone phosphate palmitoyl dihydroxyacetone phosphate palmitoyl glycerone phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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